molecular formula C12H11N5 B1419004 4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline CAS No. 1156664-91-3

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline

Cat. No.: B1419004
CAS No.: 1156664-91-3
M. Wt: 225.25 g/mol
InChI Key: XWMFJHBJYMUKND-UHFFFAOYSA-N
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Description

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline is a heterocyclic compound that contains a triazole and pyrimidine ring fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolo-pyrimidine core . The reaction is usually carried out at room temperature and can be facilitated by various catalysts, including dicationic molten salts .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using solvent-free conditions or green solvents like ethanol to enhance yield and reduce environmental impact. The use of recyclable catalysts is also a key consideration to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline stands out due to its unique combination of triazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it particularly valuable in the development of multi-targeted therapies .

Biological Activity

The compound 4-{[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline is a member of the triazole family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent and other therapeutic applications.

The chemical formula for This compound is C10H10N6C_{10}H_{10}N_6, with a molecular weight of 218.23 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of triazolo derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range (e.g., 0.83 ± 0.07 μM for A549) .
    • Another investigation into related compounds demonstrated that they could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of NF-κB signaling pathways .
  • Mechanistic Insights :
    • The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds have been shown to inhibit c-Met kinase activity at nanomolar concentrations .

Other Biological Activities

Beyond anticancer properties, triazole derivatives have been studied for their antibacterial and antifungal activities:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Certain compounds have shown inhibitory effects against fungal pathogens, suggesting potential applications in treating infections.

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (μM)Mechanism of Action
AnticancerA5490.83c-Met inhibition
AnticancerMCF-70.15Apoptosis via caspase activation
AnticancerHeLa2.85NF-κB modulation
AntibacterialStaphylococcus aureusN/AInhibition of bacterial cell wall synthesis
AntifungalCandida albicansN/ADisruption of fungal cell membrane

Case Study 1: Triazole Derivative in Cancer Therapy

A derivative structurally similar to This compound was tested in a preclinical model for lung cancer. The compound exhibited significant tumor reduction in vivo and was well-tolerated by the subjects .

Case Study 2: Mechanistic Study on Apoptosis Induction

Research focused on a related triazole compound revealed that it could induce apoptosis in breast cancer cells through increased ROS production and mitochondrial dysfunction . This study underscores the potential of triazole derivatives to act as dual-action agents targeting both proliferation and apoptosis.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-10-4-2-9(3-5-10)8-11-15-16-12-14-6-1-7-17(11)12/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMFJHBJYMUKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline

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